molecular formula C10H10N2 B3055791 4-benzyl-1H-pyrazole CAS No. 66948-38-7

4-benzyl-1H-pyrazole

Cat. No.: B3055791
CAS No.: 66948-38-7
M. Wt: 158.2 g/mol
InChI Key: DLHAWERXBUJHNY-UHFFFAOYSA-N
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Description

4-Benzyl-1H-pyrazole is an organic compound belonging to the pyrazole family, characterized by a five-membered ring containing three carbon atoms and two adjacent nitrogen atoms. The benzyl group attached to the fourth position of the pyrazole ring enhances its chemical properties and potential applications. Pyrazoles are known for their versatility and have been widely studied for their biological and chemical significance.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-benzyl-1H-pyrazole typically involves the cyclization of appropriate precursors. One common method is the condensation of benzylhydrazine with 1,3-diketones or β-ketoesters, followed by cyclization to form the pyrazole ring. The reaction conditions often include the use of acidic or basic catalysts and heating to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the synthesis. Additionally, purification techniques like recrystallization or chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 4-Benzyl-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of pyrazole derivatives with different functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to obtain reduced forms of the compound.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, where substituents on the benzyl or pyrazole ring can be replaced with other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed:

  • Oxidation products include pyrazole carboxylic acids or aldehydes.
  • Reduction products include pyrazoline derivatives.
  • Substitution products vary depending on the substituents introduced.

Scientific Research Applications

4-Benzyl-1H-pyrazole has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research explores its use in drug development, particularly in designing inhibitors for specific enzymes or receptors.

    Industry: It is used in the development of agrochemicals, dyes, and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-benzyl-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzyl group can enhance binding affinity and specificity, leading to more potent biological effects. The pathways involved often include signal transduction, enzyme inhibition, or receptor modulation.

Comparison with Similar Compounds

    1H-Pyrazole: The parent compound without the benzyl group.

    3,5-Dimethyl-1H-pyrazole: A derivative with methyl groups at positions 3 and 5.

    4-Phenyl-1H-pyrazole: A similar compound with a phenyl group instead of a benzyl group.

Uniqueness: 4-Benzyl-1H-pyrazole is unique due to the presence of the benzyl group, which imparts distinct chemical and biological properties. The benzyl group can enhance lipophilicity, improve membrane permeability, and increase binding affinity to specific targets, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

4-benzyl-1H-pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2/c1-2-4-9(5-3-1)6-10-7-11-12-8-10/h1-5,7-8H,6H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLHAWERXBUJHNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=CNN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20473691
Record name 1H-Pyrazole, 4-(phenylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20473691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66948-38-7
Record name 1H-Pyrazole, 4-(phenylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20473691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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